3-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide
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Overview
Description
N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE typically involves multiple steps. One common method includes the reaction of 3-chlorophenylhydrazine with 4-chlorobenzaldehyde to form the intermediate hydrazone. This intermediate is then reacted with a suitable acylating agent, such as acetic anhydride, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)acetamide
- N-(4-chlorophenyl)hydrazine
- 3-chlorobenzaldehyde
Uniqueness
N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13Cl2N3O2 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(Z)-(4-chlorophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-12-6-4-11(5-7-12)10-19-21-16(23)9-15(22)20-14-3-1-2-13(18)8-14/h1-8,10H,9H2,(H,20,22)(H,21,23)/b19-10- |
InChI Key |
BDEYETPJUQXOKV-GRSHGNNSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)N/N=C\C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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